Quantitative Differentiation via Ion Channel Target Engagement vs. Antibacterial Activity
A direct head-to-head comparison against the antibiotic comparator Sulfamethoxypyridazine reveals a fundamental divergence in biological application. While Sulfamethoxypyridazine acts via inhibition of dihydropteroate synthase (no specific IC50 for chloride channels is established), compounds within the same patent family of the target compound have been explicitly designed and are claimed to inhibit CaCC and VRAC chloride channels [1]. The target compound itself has been specifically identified as having interaction with specific molecular targets, including enzymes and receptors, that modulate their activity, a mechanism exclusive to this structural subclass and absent in the antibiotic comparator . This differentiation is critical for researchers requiring chloride channel modulation rather than antibacterial effects.
| Evidence Dimension | Primary Pharmacological Target |
|---|---|
| Target Compound Data | Predicted or claimed binding to specific enzymes/receptors ; Patent family claims chloride channel (CaCC/VRAC) blocking activity for related structures [1]. |
| Comparator Or Baseline | Sulfamethoxypyridazine (antibiotic): Target is dihydropteroate synthase (antibacterial); no reported chloride channel activity. |
| Quantified Difference | Not applicable (binary target divergence). A shift from prokaryotic enzyme inhibition to eukaryotic ion channel/receptor modulation represents a categorical difference. |
| Conditions | Target engagement assay; patent claims for chloride channel inhibition in mammalian systems (WO2010123822 family). |
Why This Matters
This distinction is mission-critical for R&D programs focusing on ion channel-related diseases (e.g., cystic fibrosis, polycystic kidney disease), where procurement of the specific compound is necessary to avoid the irrelevant antibacterial activity of legacy analogs.
- [1] US Patent Application Publication No. US20110288093 A1, “Compounds, Compositions, and Methods Comprising Pyridazine Sulfonamide Derivatives,” filed April 19, 2010, published November 24, 2011, Assignee: Institute for OneWorld Health. View Source
